molecular formula C18H22N2O5S B3639500 N-(4-ethoxyphenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide

N-(4-ethoxyphenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide

Cat. No.: B3639500
M. Wt: 378.4 g/mol
InChI Key: HADNWZVCVKMBBK-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide typically involves the reaction of 4-ethoxyaniline with 2-methoxy-N-methylsulfonylaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-acetamide
  • 2-(2-methoxy-N-methylsulfonylanilino)acetamide
  • N-(4-methoxyphenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide

Uniqueness

N-(4-ethoxyphenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide is unique due to its specific functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-4-25-15-11-9-14(10-12-15)19-18(21)13-20(26(3,22)23)16-7-5-6-8-17(16)24-2/h5-12H,4,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADNWZVCVKMBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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